5-Methyl-6-(2-methylpropoxy)pyridin-3-OL
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Overview
Description
5-Methyl-6-(2-methylpropoxy)pyridin-3-OL is a chemical compound belonging to the pyridine family. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring. This specific compound features a methyl group at the 5-position, a 2-methylpropoxy group at the 6-position, and a hydroxyl group at the 3-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-(2-methylpropoxy)pyridin-3-OL can be achieved through several synthetic routes. One common method involves the alkylation of 5-methyl-6-hydroxypyridin-3-OL with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-(2-methylpropoxy)pyridin-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or modify the pyridine ring.
Substitution: The methyl and 2-methylpropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-methyl-6-(2-methylpropoxy)pyridin-3-one, while reduction could produce 5-methyl-6-(2-methylpropoxy)pyridine.
Scientific Research Applications
5-Methyl-6-(2-methylpropoxy)pyridin-3-OL has various applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It may be utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-6-(2-methylpropoxy)pyridin-3-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyridine ring’s nitrogen atom can participate in coordination with metal ions or other biomolecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-6-(2-methylpropoxy)pyridin-2-OL: Similar structure but with the hydroxyl group at the 2-position.
5-Methyl-6-(2-methylpropoxy)pyridin-4-OL: Hydroxyl group at the 4-position.
5-Methyl-6-(2-methylpropoxy)pyridin-3-one: Ketone instead of a hydroxyl group at the 3-position.
Uniqueness
5-Methyl-6-(2-methylpropoxy)pyridin-3-OL is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both a hydroxyl group and a 2-methylpropoxy group provides distinct chemical properties that can be leveraged in various applications.
Properties
IUPAC Name |
5-methyl-6-(2-methylpropoxy)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(2)6-13-10-8(3)4-9(12)5-11-10/h4-5,7,12H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMKMRFMDPTKMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OCC(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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